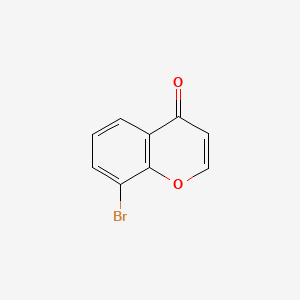
8-bromo-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4H-chromen-4-one is a brominated derivative of chromen-4-one, a heterocyclic compound that features a benzene ring fused to a pyranone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4H-chromen-4-one typically involves the bromination of chromen-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, ensuring consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbonyl group in this compound can yield corresponding alcohols.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of chromen-4-one.
Reduction: 8-bromo-4H-chromen-4-ol.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-bromo-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Chromen-4-one: The parent compound without the bromine substitution.
Flavanone: A similar compound with a different ring structure.
Isoflavone: Another related compound with a different substitution pattern.
Uniqueness: 8-Bromo-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for developing new chemical entities with distinct properties.
生物活性
8-Bromo-4H-chromen-4-one, a derivative of the chromenone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. The bromine substitution at the 8-position enhances its chemical reactivity and biological efficacy compared to its non-brominated counterparts.
This compound is characterized by its unique structure, which includes a chromenone core with a bromine atom at the 8-position. This configuration influences its interaction with biological targets, enhancing its binding affinity and specificity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic outcomes in various diseases.
- Modulation of Biological Pathways : It interacts with cellular pathways, potentially altering signaling cascades that contribute to disease progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to halt the cell cycle at specific checkpoints, leading to reduced cell proliferation.
- Inhibition of Tumor Growth : Animal models have shown a decrease in tumor size following treatment with this compound, suggesting its potential as an anticancer agent .
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. The compound's flavonoid structure allows it to:
- Interfere with Viral Replication : It disrupts the replication cycle of viruses by targeting viral enzymes such as RNA-dependent RNA polymerase (RdRp) .
- Modulate Immune Response : By reducing pro-inflammatory cytokines, it may alleviate symptoms associated with viral infections .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves:
- Disruption of Bacterial Cell Walls : This leads to cell lysis and death of bacterial cells.
- Inhibition of Biofilm Formation : Studies suggest that it can prevent biofilm formation, a critical factor in chronic infections .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study (2020) | Demonstrated significant apoptosis in breast cancer cell lines treated with this compound. |
| Antiviral Activity (2022) | Showed effective inhibition of SARS-CoV-2 replication in vitro, suggesting potential for COVID-19 treatment. |
| Antimicrobial Research (2021) | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
特性
IUPAC Name |
8-bromochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJUSDRMNWTJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














